

# Technical Support Center: Optimizing Cesium Thiocyanate in Perovskite Precursors

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## Compound of Interest

Compound Name: Cesium thiocyanate

Cat. No.: B1260155

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Cesium thiocyanate** (CsSCN) in perovskite precursor solutions. The following information is designed to address common challenges and provide actionable solutions for optimizing experimental outcomes.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary role of adding Cesium (Cs) cations and Thiocyanate ( $\text{SCN}^-$ ) anions to perovskite precursor solutions?

**A1:** The addition of Cesium and Thiocyanate serves to improve the performance and stability of perovskite solar cells (PVSCs).[1][2] Specifically, their synergistic effects include:

- **Enhanced Crystallinity and Grain Size:** Thiocyanate additives, often in the form of lead thiocyanate ( $\text{Pb}(\text{SCN})_2$ ), can significantly enlarge the grain size of the perovskite thin film.[3][4][5][6] This reduces the density of grain boundaries, which can act as traps for charge carriers.
- **Reduced Defect Density:** The combination of Cs and  $\text{SCN}^-$  helps to lower the trap density within the perovskite film, leading to improved charge carrier lifetimes.[1][2]
- **Improved Stability:** The incorporation of nonvolatile Cs ions enhances the thermal and operational stability of the perovskite films, suppressing photodecomposition under

illumination.[1][2]

- Optimized Performance: These additives can lead to significant improvements in open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE).[3][5][6]

Q2: What are the common issues encountered when optimizing CsSCN concentration?

A2: Researchers may encounter several challenges during the optimization process:

- Formation of Undesirable Phases: At higher concentrations of Cs, an impurity phase of  $\text{CsPbI}_3$  may form, which can be detrimental to device performance.[1] Similarly, excessive  $\text{Pb(SCN)}_2$  can lead to the formation of excess lead iodide ( $\text{PbI}_2$ ).[7]
- Reduced Grain Size at High Cs Concentrations: While moderate Cs concentrations can be beneficial, excessive amounts can lead to a decrease in grain size.[1] This is likely due to the low solubility of Cs compounds, which can accelerate the nucleation process and create a higher density of smaller grains.[1]
- Precursor Solution Instability: The composition of the precursor solution, including additives, can affect its shelf-life and stability, potentially leading to phase transitions from the photoactive  $\alpha$ -phase to the non-photoactive  $\delta$ -phase over time.[8][9]
- Moisture Sensitivity: While Cs and  $\text{SCN}^-$  can improve overall stability, films with very small grain sizes resulting from high Cs concentrations can be more vulnerable to moisture-induced degradation.[1]

Q3: How does the concentration of CsSCN affect the morphology of the perovskite film?

A3: The concentration of both Cesium and Thiocyanate has a significant impact on the final film morphology:

- Without Additives: Standard mixed-cation perovskite films often exhibit relatively small grain sizes.
- With Cs Addition: The introduction of Cs tends to decrease the average grain size. For instance, in one study, the grain size decreased from 400 nm to 100 nm upon adding Cs.[1]

- **With SCN<sup>-</sup> Addition:** The addition of Pb(SCN)<sub>2</sub> generally increases the grain size. For example, adding 2 mol% of Pb(SCN)<sub>2</sub> increased the grain size to approximately 1 μm.<sup>[1]</sup> A 0.5% addition of Pb(SCN)<sub>2</sub> enlarged the average grain size to 387 nm, which further increased to 739 nm with a 2% addition.<sup>[4]</sup>
- **Synergistic Effect:** The simultaneous addition of Cs and SCN<sup>-</sup> can result in high-quality films with large grain sizes, combining the benefits of both additives.<sup>[1]</sup> The optimized combination avoids the significant reduction in grain size seen with high Cs concentrations alone.

## Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Low Power Conversion Efficiency (PCE)	Sub-optimal CsSCN concentration leading to high defect density or poor film morphology.	Systematically vary the molar ratio of Cs and $\text{SCN}^-$ in the precursor solution. Start with a low concentration (e.g., 0.5 mol% $\text{Pb}(\text{SCN})_2$ ) and incrementally increase it while monitoring the impact on PCE, Voc, and FF.[3][5][6]
Formation of Yellow $\delta$ -Phase Perovskite	Instability of the desired black $\alpha$ -phase, often due to the large size of formamidinium (FA) cations.	The incorporation of smaller cations like Cesium can help to suppress the formation of the undesirable yellow phase and stabilize the photoactive black phase.[5][6]
Excess $\text{PbI}_2$ Formation	High concentration of $\text{Pb}(\text{SCN})_2$ additive. While a small amount of $\text{PbI}_2$ can be beneficial for passivating defects, excessive amounts are detrimental.[7]	Reduce the concentration of $\text{Pb}(\text{SCN})_2$ in the precursor solution. Consider combining a lower concentration of the additive with other techniques like solvent annealing to control $\text{PbI}_2$ formation.[7]
Poor Film Quality (Pinholes, Rough Surface)	Incomplete conversion of precursors or uncontrolled crystallization.	Optimize the annealing temperature and time. The use of solvent annealing in conjunction with $\text{Pb}(\text{SCN})_2$ has been shown to improve film quality and increase grain size. [7]
Device Instability Under Illumination	Photodecomposition of the perovskite material, potentially exacerbated by defects.	The synergistic use of Cs and $\text{SCN}^-$ has been demonstrated to significantly improve the operational stability of perovskite solar cells under continuous illumination.[1][2]

Ensure an optimized concentration of both additives.

## Quantitative Data Summary

Table 1: Impact of Cesium Concentration on Photovoltaic Parameters (with SCN<sup>-</sup> additive)[1]

Cs Concentration (%)	Average Voc (V)	Average Jsc (mA/cm <sup>2</sup> )	Average FF (%)	Average PCE (%)
0	1.092 ± 0.003	-	-	19.47 ± 0.22
10	1.098 ± 0.008	22.82 ± 0.06	-	19.98 ± 0.29
>15	Decreased	Dramatically Decreased	Decreased	Decreased

Table 2: Effect of Pb(SCN)<sub>2</sub> Additive on FA<sub>0.8</sub>Cs<sub>0.2</sub>PbI<sub>3</sub> Perovskite Solar Cells[3][5][6]

Pb(SCN) <sub>2</sub> (mol%)	Average PCE (Reverse Scan) (%)	Average PCE (Forward Scan) (%)
0	16.18 ± 0.50	13.45 ± 0.78
0.5	18.16 ± 0.54	16.86 ± 0.63

## Experimental Protocols

### Protocol 1: Preparation of Perovskite Precursor Solution with Cs and SCN<sup>-</sup> Additives

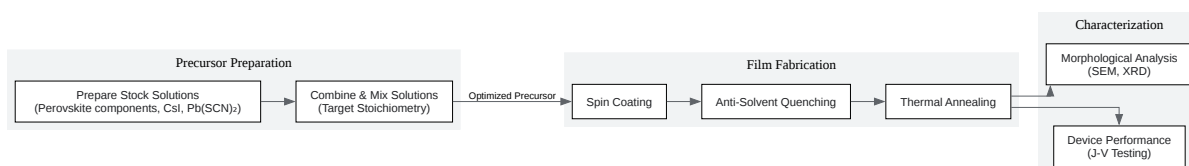
This protocol is based on methodologies that have demonstrated high-efficiency and stable perovskite solar cells.[1][3]

- Stock Solution Preparation:

- Prepare separate stock solutions of the organic and inorganic components. For a mixed-cation perovskite, this may include Formamidinium Iodide (FAI), Methylammonium Bromide (MABr), Lead Iodide ( $\text{PbI}_2$ ), and Lead Bromide ( $\text{PbBr}_2$ ) dissolved in a mixture of anhydrous Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
- Prepare a separate stock solution for the Cesium Iodide (CsI) in DMSO.
- Prepare a stock solution for Lead (II) Thiocyanate ( $\text{Pb}(\text{SCN})_2$ ) in a suitable solvent mixture like DMF:DMSO.
- Precursor Formulation:
  - In a clean vial, combine the main perovskite precursor stock solutions to achieve the desired stoichiometry (e.g., for a triple-cation perovskite).
  - Add the desired volume of the CsI stock solution to achieve the target Cesium concentration (e.g., 5-15%).
  - Introduce the  $\text{Pb}(\text{SCN})_2$  stock solution to reach the optimized molar percentage (e.g., 0.5-2 mol%).
  - Vortex the final solution to ensure homogeneity.
- Film Deposition (Spin Coating):
  - Clean the substrates (e.g., FTO-coated glass with an electron transport layer) thoroughly.
  - Dispense the prepared precursor solution onto the substrate.
  - Spin-coat the solution in a two-step process (e.g., a low-speed step followed by a high-speed step).
  - During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
- Annealing:

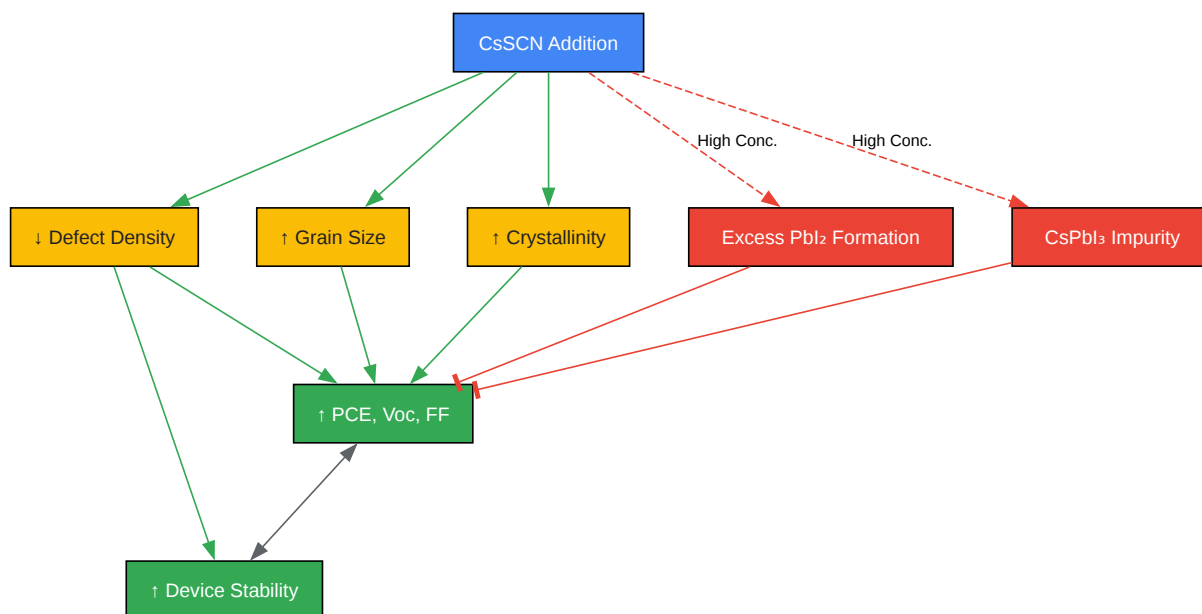
- Immediately transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 30-60 minutes) in a nitrogen-filled glovebox.

## Visual Diagrams



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Caption: Experimental workflow for perovskite film fabrication.



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Caption: Impact of CsSCN on perovskite properties.

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